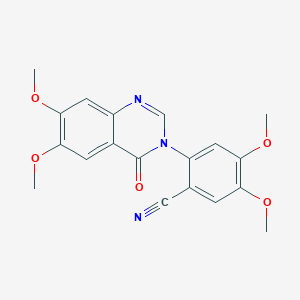
2,5-Dichloro-4-difluoromethyl-benzyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dichloro-4-difluoromethyl-benzyl chloride (2,5-DCFMB) is a highly reactive, halogenated organic compound. It is an important intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and other industrial products. 2,5-DCFMB is also used in laboratory experiments as a reagent, due to its reactivity and versatile properties.
Aplicaciones Científicas De Investigación
2,5-Dichloro-4-difluoromethyl-benzyl chloride is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used in the synthesis of polymers, such as polyurethanes and polyesters. Additionally, this compound is used in the synthesis of fluorescent dyes, which are used in a variety of imaging techniques.
Mecanismo De Acción
2,5-Dichloro-4-difluoromethyl-benzyl chloride is an electrophilic reagent, meaning that it reacts with electron-rich molecules to form covalent bonds. This reaction occurs when the chlorine atoms in the molecule are attracted to the electron-rich sites of the reactant molecule. The reaction is typically exothermic, meaning that energy is released in the form of heat.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In laboratory experiments, it has been shown to inhibit the activity of certain enzymes, including cyclooxygenase and lipoxygenase. Additionally, it has been shown to inhibit the release of certain inflammatory mediators, such as prostaglandins and leukotrienes. It has also been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,5-Dichloro-4-difluoromethyl-benzyl chloride has several advantages for laboratory experiments. It is a highly reactive reagent, making it ideal for synthesizing a variety of compounds. Additionally, it is relatively stable, meaning that it can be stored for long periods of time without degrading. However, this compound also has several limitations. It is highly toxic, and should be handled with extreme caution. Additionally, it is a potent irritant, and can cause skin and respiratory irritation if not handled properly.
Direcciones Futuras
There are several potential future directions for 2,5-Dichloro-4-difluoromethyl-benzyl chloride. It could be used in the synthesis of new pharmaceuticals and other organic compounds. Additionally, it could be used to develop new fluorescent dyes for imaging techniques. It could also be used to develop new polymers, such as polyurethanes and polyesters. Additionally, it could be used to develop new inhibitors of enzymes and inflammatory mediators. Finally, it could be used to develop new antibiotics and other antimicrobial agents.
Métodos De Síntesis
2,5-Dichloro-4-difluoromethyl-benzyl chloride is synthesized from the reaction of 2,5-dichloro-4-fluorotoluene and methylmagnesium bromide. The reaction is carried out in a two-phase solvent system of dichloromethane and tetrahydrofuran. The reaction is typically heated to a temperature of around 80°C, and the reaction is complete within about 15 minutes. The product is then isolated by extraction with aqueous sodium bicarbonate and further purified by column chromatography.
Propiedades
IUPAC Name |
1,4-dichloro-2-(chloromethyl)-5-(difluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3F2/c9-3-4-1-7(11)5(8(12)13)2-6(4)10/h1-2,8H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLKZFYODYOGHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)C(F)F)Cl)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3F2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-(3-(Trifluoromethyl)phenyl)-2-(4-cyanophenyl)ethylidene]-N'-[4-(trifluoromethyl)phenyl]urea, 95%](/img/structure/B6311960.png)









